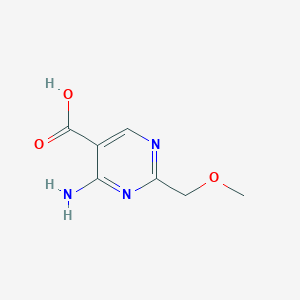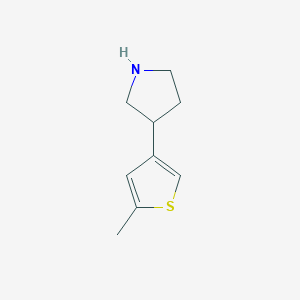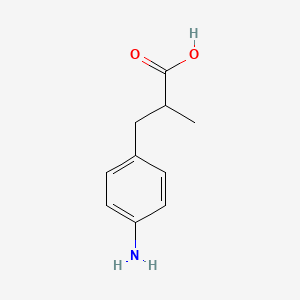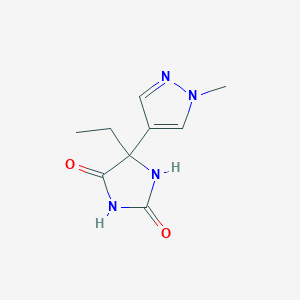
5-乙基-5-(1-甲基-1H-吡唑-4-基)咪唑烷-2,4-二酮
描述
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and pyrazole rings.
科学研究应用
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione has several scientific research applications, including:
作用机制
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
生化分析
Biochemical Properties
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . The interaction with these enzymes can lead to changes in the metabolism of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.
Cellular Effects
The effects of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, such as kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis . Additionally, 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Transport and Distribution
The transport and distribution of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can also affect its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl isocyanate to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: A precursor in the synthesis of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione.
Imidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.
属性
IUPAC Name |
5-ethyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDQLCTJDVGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)
![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)

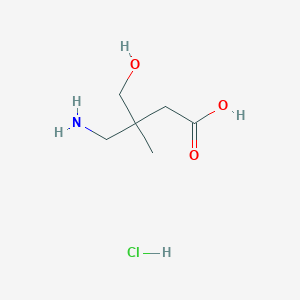

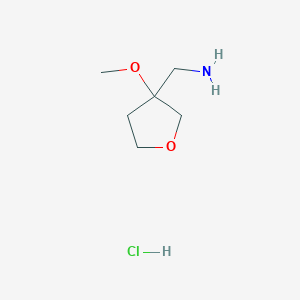
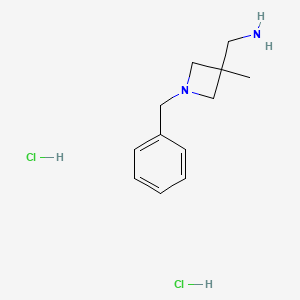
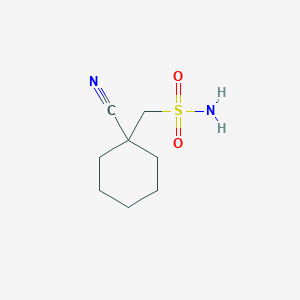

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
